REACTION_CXSMILES
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C[N:2](/[CH:4]=[C:5](/[C:8](=O)[CH3:9])\[C:6]#N)C.C(O)C.CC(O)C.[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26][CH2:27][NH:28][C:29]([NH2:31])=[NH:30])[CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+]>>[CH3:9][C:8]1[C:5]([C:4]#[N:2])=[CH:6][N:31]=[C:29]([NH:28][CH2:27][CH2:26][CH2:25][CH:22]2[CH2:21][CH2:20][N:19]([CH3:18])[CH2:24][CH2:23]2)[N:30]=1 |f:1.2,4.5.6|
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)\C=C(/C#N)\C(C)=O
|
Name
|
|
Quantity
|
4.48 kg
|
Type
|
reactant
|
Smiles
|
C(C)O.CC(C)O
|
Name
|
N-[3-(N-methyl-4-piperidinyl)-1-propyl]guanidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)CCCNC(=N)N
|
Name
|
|
Quantity
|
5.41 kg
|
Type
|
reactant
|
Smiles
|
C(C)O.CC(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)\C=C(/C#N)\C(C)=O
|
Name
|
|
Quantity
|
2.02 kg
|
Type
|
reactant
|
Smiles
|
C(C)O.CC(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the reaction
|
Type
|
CUSTOM
|
Details
|
about 35-40 L of solvent was removed via atmospheric distillation
|
Type
|
CUSTOM
|
Details
|
purified water (80.00 kg)
|
Type
|
ADDITION
|
Details
|
was added to the resultant suspension, which
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Type
|
TEMPERATURE
|
Details
|
was then cooled to 20-25° C.
|
Type
|
TEMPERATURE
|
Details
|
The resultant suspension was then further cooled to 0-5° C. and aged for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with purified water (40.00 kg)
|
Type
|
CUSTOM
|
Details
|
dried at 75-80° C. under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |